molecular formula C16H16F3N7 B2415619 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile CAS No. 2034338-01-5

3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B2415619
CAS No.: 2034338-01-5
M. Wt: 363.348
InChI Key: VTUNMPZNNDWAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16F3N7 and its molecular weight is 363.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzimidazole Derivatives : This compound is used in the synthesis of various benzimidazole derivatives, showing its versatility in chemical reactions (Fikry et al., 2015).
  • Bridgehead Triazaphenalenes, Pyrimidines, and Pyridines Synthesis : It plays a role in the synthesis of complex structures like bridgehead triazaphenalenes, pyrimidines, and pyridines, demonstrating its use in creating diverse heterocyclic compounds (Pratap et al., 2007).
  • Synthesis of Fluorine-Containing Heterocycles : The compound is integral in the synthesis of new fluorine-containing heterocycles, showcasing its application in developing fluorinated pharmaceuticals and materials (Bakhite et al., 2005).

Catalysis and Reaction Mechanisms

  • DMAP Catalyzed Synthesis : Its use in DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines indicates its role as a substrate in catalyzed reactions, contributing to the field of catalysis and organic synthesis (Khashi et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Activity : Research into the antimicrobial activity of pyrimidine carbonitrile derivatives, including compounds structurally related to 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile, shows potential for developing new antimicrobial agents (Bhat & Begum, 2021).

Miscellaneous Applications

  • Heterocyclic Synthesis : It serves as a starting material in the synthesis of various heterocyclic compounds, indicating its broad utility in organic chemistry (Fadda et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound . Future studies could provide insights into the downstream effects of this compound on cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

Properties

IUPAC Name

3-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-10-23-13(16(17,18)19)8-14(24-10)26-6-2-11(3-7-26)25-15-12(9-20)21-4-5-22-15/h4-5,8,11H,2-3,6-7H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUNMPZNNDWAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CN=C3C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.